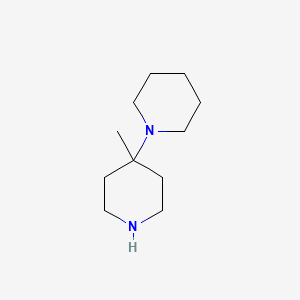

4-Methyl-4-(piperidin-1-yl)piperidine

Overview

Description

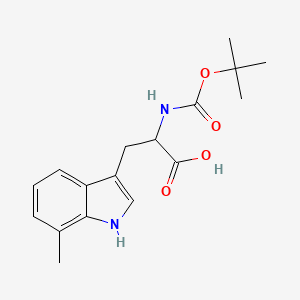

“4-Methyl-4-(piperidin-1-yl)piperidine” is a chemical compound with the molecular weight of 182.31 . It is a liquid at room temperature . The IUPAC name for this compound is 4’-methyl-1,4’-bipiperidine . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Synthesis Analysis

The synthesis of piperidine derivatives involves various methods. For instance, an efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of the benzyl group and finally by making its salt .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H22N2/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13/h12H,2-10H2,1H3 . The InChI key for this compound is YYWYHZFXVMEZGK-UHFFFAOYSA-N .Chemical Reactions Analysis

Piperidine derivatives are involved in various chemical reactions. For example, the method proposed by some authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 182.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 182.178298710 g/mol .Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research has explored the adsorption and corrosion inhibition properties of certain piperidine derivatives on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, parameters such as HOMO–LUMO energy gap, chemical hardness, and others have been calculated. These studies help understand the interaction behaviors of piperidine derivatives with metal surfaces, which is crucial in corrosion prevention (Kaya et al., 2016).

Crystallographic Studies

Crystallographic studies of certain piperidine derivatives have been conducted to understand their molecular and crystalline structure. For instance, research on the picrate salt of 4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidine has revealed detailed structural insights, including hydrogen-bond interactions and crystal packing, which are crucial for understanding the compound's chemical behavior and potential applications (Jasinski et al., 2009).

Bioactive Compound Synthesis

The synthesis and bioactivity of various piperidine derivatives have been explored, revealing their potential in combating various pathogens. For instance, a novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, has shown broad inhibitory activities against fungi, indicating its potential use in medical or agricultural applications (Xue Si-jia, 2011).

Chemical Activation and Reaction Product Identification

Studies have been conducted to understand the chemical activation of piperidine and the formation of specific Maillard reaction products. These investigations are significant in understanding the reactivity and interaction products of piperidine in various chemical environments, which can be essential for its application in food chemistry and other sectors (Nikolov & Yaylayan, 2010).

Mechanism of Action

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a broad range of potential targets.

Mode of Action

Structure-activity relationship studies of related compounds have indicated that certain linkages, such as the ether linkage between quinoline and piperidine, are crucial to their inhibitory effect .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound is a liquid at room temperature, which may influence its bioavailability .

Result of Action

Piperidine derivatives have been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

Safety information suggests that exposure to dust, mist, gas, or vapors should be avoided, indicating that these environmental factors could potentially influence the compound’s action .

Safety and Hazards

Future Directions

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Properties

IUPAC Name |

4-methyl-4-piperidin-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-11(5-7-12-8-6-11)13-9-3-2-4-10-13/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWYHZFXVMEZGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.